molecular formula C26H34BrN3O4S2 B2986435 (Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diisobutylsulfamoyl)benzamide CAS No. 865162-76-1

(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diisobutylsulfamoyl)benzamide

Cat. No.: B2986435
CAS No.: 865162-76-1
M. Wt: 596.6
InChI Key: DUDJLLRQAUZXLV-SGEDCAFJSA-N
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Description

The compound “(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diisobutylsulfamoyl)benzamide” is a benzothiazole-derived molecule with a complex structure featuring a brominated benzothiazole core, a 2-ethoxyethyl substituent, and a diisobutylsulfamoyl benzamide moiety. Benzothiazoles are well-documented in medicinal chemistry for their antimicrobial, anticancer, and anti-inflammatory properties, often attributed to their ability to intercalate with biomolecules or modulate enzyme activity .

Key structural features include:

  • Diisobutylsulfamoyl benzamide: The bulky diisobutyl groups may increase lipophilicity, influencing membrane permeability and metabolic stability.

Properties

IUPAC Name

4-[bis(2-methylpropyl)sulfamoyl]-N-[6-bromo-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34BrN3O4S2/c1-6-34-14-13-30-23-12-9-21(27)15-24(23)35-26(30)28-25(31)20-7-10-22(11-8-20)36(32,33)29(16-18(2)3)17-19(4)5/h7-12,15,18-19H,6,13-14,16-17H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUDJLLRQAUZXLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC(C)C)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34BrN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

596.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diisobutylsulfamoyl)benzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the benzo[d]thiazole core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Ethoxyethylation: The ethoxyethyl group can be introduced via an alkylation reaction using ethyl bromoacetate or a similar reagent.

    Formation of the sulfamoylbenzamide moiety: This involves the reaction of 4-aminobenzamide with diisobutylamine and a suitable sulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diisobutylsulfamoyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert certain functional groups within the molecule.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced forms of the benzo[d]thiazole or sulfamoylbenzamide moieties.

    Substitution: Derivatives with different substituents replacing the bromine atom.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diisobutylsulfamoyl)benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

The compound’s benzo[d]thiazole core is known for its biological activity, including antimicrobial, antifungal, and anticancer properties. Researchers are exploring its potential as a lead compound for developing new therapeutic agents.

Medicine

In medicine, this compound may serve as a precursor for drugs targeting specific enzymes or receptors. Its sulfamoylbenzamide moiety can enhance its pharmacokinetic properties, making it a promising candidate for drug development.

Industry

In the industrial sector, (Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diisobutylsulfamoyl)benzamide can be used in the production of specialty chemicals, including dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of (Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diisobutylsulfamoyl)benzamide involves its interaction with specific molecular targets. The benzo[d]thiazole core can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The sulfamoylbenzamide moiety can enhance the compound’s binding affinity and selectivity, making it more effective in its action.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural homology with N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-4-(dimethylsulfamoyl)benzamide (), differing primarily in substituent groups (Table 1).

Table 1: Structural Comparison of Target Compound and Analogues

Feature Target Compound Analog ()
Benzothiazole substituent 3-(2-Ethoxyethyl) 3-Ethyl
Sulfamoyl group N,N-Diisobutyl N,N-Dimethyl
Molecular weight (calc.) ~592.5 g/mol (estimated) ~465.4 g/mol (reported)
Key functional groups Bromo, ethoxyethyl, diisobutylsulfamoyl Bromo, ethyl, dimethylsulfamoyl
Stereochemistry (Z)-configuration at C=N bond (Z)-configuration implied (synonym list)
Impact of Substituents on Properties

Solubility and Lipophilicity :

  • The diisobutylsulfamoyl group in the target compound increases steric bulk and lipophilicity (predicted logP ~4.5) compared to the dimethyl analog (logP ~3.2). This may enhance blood-brain barrier penetration but reduce aqueous solubility.
  • The 2-ethoxyethyl substituent introduces an ether oxygen, which could improve solubility relative to the ethyl group in the analog .

Bioactivity :

  • Bulkier sulfonamide groups (e.g., diisobutyl) are associated with prolonged metabolic stability due to resistance to cytochrome P450 oxidation.
  • The dimethyl analog () has been cataloged in drug discovery databases (e.g., ZINC100821134), suggesting preliminary screening for biological activity .

Spectroscopic Characterization :

  • Structural elucidation of benzothiazoles typically relies on 1H-NMR and 13C-NMR (). For the target compound, the 2-ethoxyethyl group would produce distinct NMR signals (e.g., δ ~3.5–4.0 ppm for ethoxy protons) compared to the ethyl group (δ ~1.2–1.5 ppm) .

Regulatory and Environmental Considerations

While the provided evidence lacks toxicity data for the target compound, regulatory precedents () highlight the importance of accurate environmental reporting for industrial chemicals.

Biological Activity

(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diisobutylsulfamoyl)benzamide is a complex organic compound with significant potential in medicinal chemistry. This compound features a benzo[d]thiazole core, which is often associated with various pharmacological activities, including antimicrobial and anticancer properties. The unique structural elements of this compound contribute to its biological activity, making it a subject of interest for further research.

Structural Characteristics

The compound includes:

  • Benzo[d]thiazole moiety : Known for its diverse biological activities.
  • Bromine atom : Enhances reactivity and biological interactions.
  • Ethoxyethyl group : May influence solubility and bioavailability.
  • Sulfamoylbenzamide moiety : Potentially enhances pharmacological properties.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in antimicrobial and anticancer domains. Below is a summary of findings related to its biological activity:

Activity Type Details
Antimicrobial Exhibits antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Potential anti-cancer properties have been suggested, requiring further investigation into mechanisms .
Enzyme Inhibition Initial studies indicate possible inhibition of specific enzymes involved in disease pathways .

Case Studies

  • Antimicrobial Activity : In vitro studies have demonstrated that the compound shows significant antibacterial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values ranged from 250 µg/ml to 7.81 µg/ml, indicating a broad spectrum of activity .
  • Anticancer Potential : Further research is needed to explore the anticancer effects of this compound. Its structural features suggest it may interact with cancer cell pathways, potentially leading to apoptosis or inhibiting tumor growth .

The proposed mechanism of action for (Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diisobutylsulfamoyl)benzamide involves:

  • Interaction with specific molecular targets such as enzymes or receptors.
  • Modulation of enzyme activity through its brominated benzothiazole structure.
  • Enhanced binding affinity due to the presence of ethoxyethyl and sulfamoyl groups.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, which may include:

  • Reaction of amines with aldehydes and thiazole derivatives under controlled conditions.
  • Use of catalysts to facilitate the reactions and improve yields .

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